molecular formula C17H12FNO5 B12594211 Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate CAS No. 648410-46-2

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate

Cat. No.: B12594211
CAS No.: 648410-46-2
M. Wt: 329.28 g/mol
InChI Key: SMYMFZCTFGFGMS-UHFFFAOYSA-N
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Description

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is a synthetic organic compound with a complex structure. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzoic acid and 2-aminophenol.

    Formation of Benzoxazole Ring: The 2-fluorobenzoic acid is reacted with 2-aminophenol under acidic conditions to form the benzoxazole ring.

    Acylation: The resulting benzoxazole derivative is then acylated with 2-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: Finally, the compound is esterified with methyl chloroacetate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluorobenzoate
  • Methyl 2,6-difluorobenzoate
  • Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate

Uniqueness

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is unique due to its specific benzoxazole structure and the presence of both fluorobenzoyl and oxo groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl [6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H12FNO3C_{17}H_{12}FNO_3, with a molecular weight of approximately 310.28 g/mol. The compound features a benzoxazole ring and a fluorobenzoyl substituent, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound.

  • Cytotoxicity Testing : A study demonstrated that certain benzoxazole derivatives exhibited selective cytotoxicity against lung cancer A-549 cells. Compounds similar to this compound showed significant toxicity at concentrations as low as 10 µM, killing approximately 30%-40% of the cancer cells while remaining non-toxic to healthy cells .
CompoundConcentration (µM)% Cell Death (A-549)Toxicity to Healthy Cells
6a10~40%Non-toxic
6g10~30%Non-toxic

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. The presence of the fluorobenzoyl group enhances binding affinity to biological macromolecules, while the oxazole ring contributes to stability in binding interactions .

Case Studies

In a comparative study assessing various benzoxazole derivatives, this compound was evaluated alongside other compounds for its cytotoxic effects on different cancer cell lines.

  • Study on Lung Cancer : The compound was tested against lung cancer cell lines (A-549) and showed significant cytotoxicity at low concentrations, suggesting a potential therapeutic application in treating lung cancer .
  • Selectivity Profile : The selectivity of the compound was noted as it demonstrated higher toxicity towards cancerous cells compared to normal cells, indicating a promising therapeutic index.

Properties

CAS No.

648410-46-2

Molecular Formula

C17H12FNO5

Molecular Weight

329.28 g/mol

IUPAC Name

methyl 2-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzoxazol-3-yl]acetate

InChI

InChI=1S/C17H12FNO5/c1-23-15(20)9-19-13-7-6-10(8-14(13)24-17(19)22)16(21)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3

InChI Key

SMYMFZCTFGFGMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3F)OC1=O

Origin of Product

United States

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